molecular formula C8H9Br2N3 B6610950 3-(1H-imidazol-4-yl)pyridine dihydrobromide CAS No. 859931-94-5

3-(1H-imidazol-4-yl)pyridine dihydrobromide

Cat. No.: B6610950
CAS No.: 859931-94-5
M. Wt: 306.99 g/mol
InChI Key: CRMIRPKGCDOWOQ-UHFFFAOYSA-N
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Description

3-(1H-imidazol-4-yl)pyridine dihydrobromide is a chemical compound with the molecular formula C8H9Br2N3 It is a derivative of imidazole and pyridine, both of which are important heterocyclic compounds in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-4-yl)pyridine dihydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can be used to modify the pyridine ring, potentially forming dihydropyridine derivatives.

    Substitution: Both the imidazole and pyridine rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for halogenation reactions, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings.

Scientific Research Applications

3-(1H-imidazol-4-yl)pyridine dihydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-4-yl)pyridine dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites in enzymes, thereby modulating their activity. The pyridine ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar imidazole ring structure.

    Pyridine: A basic heterocyclic compound with a structure similar to the pyridine moiety in 3-(1H-imidazol-4-yl)pyridine dihydrobromide.

    Histidine: An amino acid containing an imidazole ring, which is structurally similar to the imidazole moiety in the compound.

Uniqueness

This compound is unique due to the combination of both imidazole and pyridine rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler compounds like imidazole or pyridine alone .

Properties

IUPAC Name

3-(1H-imidazol-5-yl)pyridine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3.2BrH/c1-2-7(4-9-3-1)8-5-10-6-11-8;;/h1-6H,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMIRPKGCDOWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=CN2.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.99 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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